molecular formula C22H28Cl2N2O3 B12303837 (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride

Cat. No.: B12303837
M. Wt: 439.4 g/mol
InChI Key: HNUSYDFQYYRIHJ-UHFFFAOYSA-N
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Description

The compound (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride is a complex organic molecule with a unique structure It is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the hexacyclic core.

    Functional group modifications: Introduction of the ethyl, hydroxy, and methyl groups through selective reactions.

    Chloroacetate addition: The final step involves the addition of the 2-chloroacetate group under controlled conditions, followed by hydrochloride formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The chloroacetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloroacetate group can produce various derivatives.

Scientific Research Applications

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Altering cellular processes: Affecting cell signaling pathways and gene expression.

Comparison with Similar Compounds

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride: can be compared with other similar compounds to highlight its uniqueness:

These comparisons help in understanding the distinct properties and potential advantages of This compound over other related compounds.

Properties

Molecular Formula

C22H28Cl2N2O3

Molecular Weight

439.4 g/mol

IUPAC Name

(13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride

InChI

InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H

InChI Key

HNUSYDFQYYRIHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl

Origin of Product

United States

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